molecular formula C15H17N5O3 B5629471 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide

Número de catálogo B5629471
Peso molecular: 315.33 g/mol
Clave InChI: UAKQVQCCAJICHH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide, also known as EIDD-2801, is a novel antiviral drug that has gained attention due to its potential in treating various viral infections.

Mecanismo De Acción

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide is a prodrug that is converted into its active form, N4-hydroxycytidine triphosphate (N4-HCTP), by cellular enzymes. N4-HCTP is then incorporated into viral RNA during replication, causing lethal mutagenesis and ultimately leading to viral inhibition. 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has been shown to have a unique mechanism of action, as it can induce mutagenesis even in the absence of viral proofreading.
Biochemical and Physiological Effects
2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has been shown to have low toxicity in vitro and in vivo, with no observable adverse effects on cellular viability or organ function. Additionally, 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has been shown to have good pharmacokinetic properties, with high oral bioavailability and rapid absorption and distribution.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of emerging viral infections. Moreover, 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has shown low toxicity and high selectivity index, indicating its potential as a safe and effective antiviral drug. However, one of the limitations of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several future directions for the research and development of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide. One area of focus is the optimization of the synthesis method to improve the yield and scalability of the production process. Additionally, further studies are needed to assess the safety and efficacy of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide in clinical trials, particularly for the treatment of emerging viral infections. Moreover, the potential of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide as a prophylactic agent or in combination with other antiviral drugs should be explored. Finally, the mechanism of action of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide and its potential for inducing mutagenesis should be further elucidated to better understand its antiviral activity.

Métodos De Síntesis

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide is synthesized through a multistep process, starting with the reaction of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1H-indazole-3-carboxylic acid to form the intermediate compound. The intermediate is then reacted with 2,5-dioxoimidazolidine-1-acetic acid to yield the final product, 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide.

Aplicaciones Científicas De Investigación

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has been studied extensively for its antiviral properties against various RNA viruses, including influenza, respiratory syncytial virus, and SARS-CoV-2. In preclinical studies, 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has demonstrated potent antiviral activity, with low toxicity and high selectivity index. Moreover, 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has shown broad-spectrum antiviral activity, making it a promising candidate for the treatment of emerging viral infections.

Propiedades

IUPAC Name

2-(2,5-dioxoimidazolidin-1-yl)-N-[(1-ethylindazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-2-20-12-6-4-3-5-10(12)11(18-20)7-16-13(21)9-19-14(22)8-17-15(19)23/h3-6H,2,7-9H2,1H3,(H,16,21)(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKQVQCCAJICHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=N1)CNC(=O)CN3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.